N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that features a benzodioxin ring fused with a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methyl-3-nitrobenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: The major product would be N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, by binding to their active sites and inhibiting their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzamide is unique due to its specific combination of a benzodioxin ring and a nitrobenzamide moiety, which imparts distinct chemical and biological properties. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-2-3-11(8-13(10)18(20)21)16(19)17-12-4-5-14-15(9-12)23-7-6-22-14/h2-5,8-9H,6-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORPUWNRGMSWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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